Benzyl (1r,5s)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Benzyl (1S,5R)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a chemical compound that belongs to the family of 8-azabicyclo[3.2.1]octane derivatives. This scaffold is central to the structure of tropane alkaloids, which are known for their diverse biological activities . The compound’s unique bicyclic structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1r,5s)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves enantioselective construction methods. One common approach is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, which can be catalyzed by a rhodium (II) complex/chiral Lewis acid binary system . This method allows for high diastereo- and enantioselectivities, making it a preferred route for synthesizing optically active 8-azabicyclo[3.2.1]octanes.
Industrial Production Methods
Industrial production of this compound often relies on the same enantioselective synthetic routes but scaled up to meet production demands. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,5R)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl (1S,5R)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl (1r,5s)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors in the nervous system, modulating neurotransmitter release and uptake. This interaction can affect various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- (1R,5S)-benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Benzyl (1S,5R)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group. These features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl (1S,5R)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-12-6-7-13(16)9-15-8-12/h1-5,12-13,15H,6-10H2/t12-,13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFWQHWHMDPNS-BETUJISGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1N2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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